Enhanced Steric Bulk at the 3-Position Versus the Parent 2-Amino-4,6-dimethylpyridine
The 2-methylpropanoyl substituent at the 3-position of the pyridine ring significantly increases the molecular volume and steric profile of the molecule compared to the parent 2-amino-4,6-dimethylpyridine scaffold. QSAR studies on 2-amino-4,6-dimethylpyridine derivatives have demonstrated that an increase in molecular volume directly correlates with enhanced binding affinity to target enzymes like acetylcholinesterase [1]. While the parent scaffold has a molecular weight of 122.17 g/mol [2], our target compound has a molecular weight of 192.26 g/mol , representing a >57% increase in molecular mass. This substantial difference precludes the parent compound from serving as a functional substitute in any application where steric bulk drives target engagement.
| Evidence Dimension | Molecular Weight (as a proxy for steric bulk) |
|---|---|
| Target Compound Data | 192.26 g/mol |
| Comparator Or Baseline | 2-Amino-4,6-dimethylpyridine: 122.17 g/mol |
| Quantified Difference | 70.09 g/mol increase (>57% higher) |
| Conditions | Calculated molecular weight based on molecular formula C11H16N2O vs. C7H10N2. |
Why This Matters
For procurement in a medicinal chemistry context, this structural difference is non-trivial; selecting the parent scaffold would omit the key steric feature required for downstream target interactions, as supported by class-level QSAR trends.
- [1] J. Debord et al., 'Cholinesterase inhibition by derivatives of 2-amino-4,6-dimethylpyridine', Journal of Enzyme Inhibition, 12(1), pp. 13-26, 1997. View Source
- [2] SDBS, '2-amino-4,6-dimethylpyridine', Spectral Database for Organic Compounds, 1999. Molecular Weight: 122.2 g/mol. View Source
